molecular formula C17H18N2O3 B4446391 ethyl 4-[(anilinocarbonyl)amino]-3-methylbenzoate

ethyl 4-[(anilinocarbonyl)amino]-3-methylbenzoate

Cat. No. B4446391
M. Wt: 298.34 g/mol
InChI Key: RRMVACFIWODBFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[(anilinocarbonyl)amino]-3-methylbenzoate, also known as EAMBA, is a chemical compound that has gained significant attention in the field of scientific research. EAMBA is a derivative of benzoic acid and has been studied extensively for its potential applications in various fields of research.

Scientific Research Applications

Ethyl 4-[(anilinocarbonyl)amino]-3-methylbenzoate has been studied extensively for its potential applications in various fields of research. It has been shown to have anticancer properties and has been studied as a potential chemotherapeutic agent. ethyl 4-[(anilinocarbonyl)amino]-3-methylbenzoate has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, ethyl 4-[(anilinocarbonyl)amino]-3-methylbenzoate has been studied for its potential use as a fluorescent probe for the detection of metal ions.

Mechanism of Action

The mechanism of action of ethyl 4-[(anilinocarbonyl)amino]-3-methylbenzoate is not fully understood. However, it is believed to act by inhibiting the activity of specific enzymes involved in cellular processes. ethyl 4-[(anilinocarbonyl)amino]-3-methylbenzoate has been shown to inhibit the activity of cholinesterase, an enzyme that is involved in the breakdown of acetylcholine. This inhibition leads to an increase in acetylcholine levels in the brain, which is believed to be beneficial in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
ethyl 4-[(anilinocarbonyl)amino]-3-methylbenzoate has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. ethyl 4-[(anilinocarbonyl)amino]-3-methylbenzoate has also been shown to increase the levels of acetylcholine in the brain, which is believed to be beneficial in the treatment of Alzheimer's disease. Additionally, ethyl 4-[(anilinocarbonyl)amino]-3-methylbenzoate has been shown to have antioxidant properties and protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using ethyl 4-[(anilinocarbonyl)amino]-3-methylbenzoate in lab experiments is its high purity and stability. ethyl 4-[(anilinocarbonyl)amino]-3-methylbenzoate is relatively easy to synthesize and can be obtained in high yields. Additionally, ethyl 4-[(anilinocarbonyl)amino]-3-methylbenzoate has a low toxicity profile and is considered to be safe for use in lab experiments. However, one of the limitations of using ethyl 4-[(anilinocarbonyl)amino]-3-methylbenzoate is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are a number of future directions for the study of ethyl 4-[(anilinocarbonyl)amino]-3-methylbenzoate. One area of research is the development of ethyl 4-[(anilinocarbonyl)amino]-3-methylbenzoate as a potential chemotherapeutic agent. Further studies are needed to determine the efficacy of ethyl 4-[(anilinocarbonyl)amino]-3-methylbenzoate in the treatment of various types of cancer. Additionally, further studies are needed to determine the potential use of ethyl 4-[(anilinocarbonyl)amino]-3-methylbenzoate in the treatment of Alzheimer's disease and Parkinson's disease. Another area of research is the development of ethyl 4-[(anilinocarbonyl)amino]-3-methylbenzoate as a fluorescent probe for the detection of metal ions. Further studies are needed to determine the sensitivity and selectivity of ethyl 4-[(anilinocarbonyl)amino]-3-methylbenzoate for different metal ions.

properties

IUPAC Name

ethyl 3-methyl-4-(phenylcarbamoylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-3-22-16(20)13-9-10-15(12(2)11-13)19-17(21)18-14-7-5-4-6-8-14/h4-11H,3H2,1-2H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRMVACFIWODBFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)NC(=O)NC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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